Cas no 886502-52-9 (4-Methoxy-2-(trifluoromethoxy)benzyl alcohol)

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with a methoxy and trifluoromethoxy substitution pattern on the benzene ring. Its key structural features include a benzyl alcohol group, which enhances reactivity in synthetic applications, and the electron-withdrawing trifluoromethoxy group, which can influence the compound's stability and reactivity in organic transformations. This compound is useful as an intermediate in pharmaceutical and agrochemical synthesis, where its unique substitution pattern may contribute to the biological activity of target molecules. The presence of both methoxy and trifluoromethoxy groups offers versatility in further functionalization, making it valuable for fine chemical and material science research.
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol structure
886502-52-9 structure
Product name:4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
CAS No:886502-52-9
MF:C9H9F3O3
MW:222.1611696
MDL:MFCD06660288
CID:841916
PubChem ID:17750723

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-2-(trifluoromethoxy)phenylmethanol
    • (4-methoxy-2-(trifluoromethoxy)phenyl)methanol
    • [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol
    • 4-methoxy-2-(trifluoromethoxy)Benzenemethanol
    • 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
    • 4-Methoxy-2-(trifluoromethoxy)benzylalcohol
    • DTXSID90590662
    • AM84222
    • 886502-52-9
    • CS-0326058
    • AKOS005256433
    • A842821
    • MFCD06660288
    • MDL: MFCD06660288
    • Inchi: InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3
    • InChI Key: KWHDKYNYQDSSHZ-UHFFFAOYSA-N
    • SMILES: COC1=CC(=C(C=C1)CO)OC(F)(F)F

Computed Properties

  • Exact Mass: 222.05037863g/mol
  • Monoisotopic Mass: 222.05037863g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 245.1±35.0 °C at 760 mmHg
  • Flash Point: 120.1±22.5 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Security Information

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014001443-250mg
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 97%
250mg
$504.00 2023-08-31
Apollo Scientific
PC6388-250mg
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 95%
250mg
£35.00 2024-05-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396728-1g
(4-Methoxy-2-(trifluoromethoxy)phenyl)methanol
886502-52-9 95+%
1g
¥1521.00 2024-04-26
Ambeed
A187615-5g
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 95+%
5g
$232.0 2024-04-16
Alichem
A014001443-1g
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 97%
1g
$1549.60 2023-08-31
abcr
AB253974-1 g
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol; .
886502-52-9
1g
€216.20 2023-04-27
Alichem
A014001443-500mg
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 97%
500mg
$782.40 2023-08-31
Ambeed
A187615-1g
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 95+%
1g
$78.0 2024-04-16
abcr
AB253974-250mg
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol; .
886502-52-9
250mg
€102.20 2025-02-27
A2B Chem LLC
AH86023-1g
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
886502-52-9 95%
1g
$336.00 2024-04-19

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol Related Literature

Additional information on 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

4-Methoxy-2-(trifluoromethoxy)benzyl Alcohol: A Comprehensive Overview

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol (CAS No. 886502-52-9) is a versatile organic compound with a unique combination of functional groups that make it an important intermediate in various chemical and pharmaceutical applications. This compound features a benzyl alcohol core with a methoxy and trifluoromethoxy substituent, providing it with distinct chemical properties and reactivity profiles.

The methoxy group (OCH3) is known for its electron-donating effect, which can influence the reactivity and stability of the molecule. The trifluoromethoxy group (OCF3) introduces significant electron-withdrawing properties, making the compound highly polar and enhancing its solubility in polar solvents. These characteristics make 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol an attractive candidate for a wide range of synthetic transformations and biological studies.

In the field of medicinal chemistry, 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Recent research has focused on its use in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the trifluoromethoxy group can significantly modulate the pharmacokinetic properties of the final drug molecule, improving its bioavailability and metabolic stability.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol in the synthesis of a series of potent inhibitors against a specific enzyme involved in cancer cell proliferation. The researchers found that compounds derived from this alcohol exhibited high selectivity and efficacy, making them promising candidates for further preclinical and clinical evaluation.

In addition to its applications in drug discovery, 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is also used as an intermediate in the synthesis of agrochemicals and fine chemicals. Its unique combination of functional groups allows for the creation of complex molecules with tailored properties, which can be crucial for optimizing the performance of these products.

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol typically involves several steps, including the introduction of the methoxy and trifluoromethoxy groups onto a benzyl alcohol scaffold. One common approach is to start with 4-methoxyphenol and react it with trifluoromethyl hypochlorite to form the trifluoromethoxy derivative. Subsequent reduction steps can then yield the desired alcohol. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

The physical properties of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol, such as its melting point, boiling point, and solubility, are important considerations for its handling and storage. It is generally stable under standard laboratory conditions but should be stored away from strong acids or bases to prevent degradation. The compound is also known to have low toxicity when handled properly, making it suitable for use in both research and industrial settings.

In conclusion, 4-Meth oxy-2-(trifluorom eth oxy)benzyl alcohol (CAS No. 886502-52-9) is a valuable compound with diverse applications in chemical synthesis, medicinal chemistry, and agrochemicals. Its unique combination of functional groups provides it with distinct chemical properties that make it an essential building block for developing novel bioactive molecules. Ongoing research continues to uncover new uses and potential benefits of this compound, solidifying its importance in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886502-52-9)4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
Purity:99%
Quantity:5g
Price ($):209.0